molecular formula C8H6N2O2S B060549 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid CAS No. 193066-57-8

1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid

Cat. No.: B060549
CAS No.: 193066-57-8
M. Wt: 194.21 g/mol
InChI Key: VPSYKFCKSYAEJE-UHFFFAOYSA-N
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Description

1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid (CAS 193066-57-8) is a sophisticated heterocyclic building block with the molecular formula C8H6N2O2S and a molecular weight of 194.21 g/mol . This compound features a fused thieno[2,3-d]imidazole core structure, which integrates sulfur-containing thiophene and nitrogen-containing imidazole rings into a single, multifunctional scaffold . The presence of both a carboxylic acid and an ethenyl substituent on this core provides two distinct and manipulable sites for chemical synthesis, making it a highly versatile intermediate for constructing more complex molecules. The imidazole ring is a privileged structure in medicinal chemistry and drug discovery, known for its amphoteric properties and presence in a wide range of bioactive molecules . As such, this compound serves as a critical precursor in research and development, particularly for the synthesis of novel pharmaceutical candidates. Its structural features are analogous to those found in various therapeutic agents, including antiprotozoal, antifungal, and anticancer drugs . Researchers utilize this building block to create novel compounds for screening against infectious diseases and other pathological targets. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

1-ethenylthieno[2,3-d]imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-2-10-4-9-7-5(10)3-6(13-7)8(11)12/h2-4H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSYKFCKSYAEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=NC2=C1C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571419
Record name 1-Ethenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193066-57-8
Record name 1-Ethenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[2,3-d]imidazole derivatives with ethenylating agents in the presence of a base. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as dimethyl sulfoxide or acetonitrile.

Industrial Production Methods

Industrial production of 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); temperatures around 0°C to 50°C.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced thieno[2,3-d]imidazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The thieno[2,3-d]imidazole scaffold distinguishes itself from related benzo[d]imidazole derivatives (e.g., 1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid) by replacing a benzene ring with a thiophene moiety. This substitution introduces sulfur atoms into the aromatic system, altering electronic distribution and solubility.

Table 1: Structural Comparison of Key Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS Number
1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid Thienoimidazole 1-Ethenyl, 5-carboxylic acid Not explicitly provided - Not provided
1-Cyclohexyl-2-phenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid Thienoimidazole 1-Cyclohexyl, 2-phenyl, 5-carboxylic acid C₁₈H₁₈N₂O₂S 326.41 874571-86-5
1-Cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid Benzoimidazole 1-Cyclohexyl, 2-phenyl, 5-carboxylic acid C₂₁H₂₂N₂O₃ 350.22 Not provided
Etomidate (Ethyl ester of 1-(α-methylbenzyl)imidazole-5-carboxylic acid) Imidazole 1-(α-Methylbenzyl), 5-ethyl ester C₁₄H₁₆N₂O₂ 244.29 33125-97-2
Physicochemical Properties

Thienoimidazole derivatives generally exhibit higher hydrophobicity compared to benzimidazoles due to the sulfur atom’s reduced polarity. For example, 1-cyclohexyl-2-phenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid has a calculated density of 1.4 g/cm³ and a boiling point of 568.7°C, whereas benzoimidazole analogs (e.g., C₂₁H₂₂N₂O₃) show comparable molecular weights but differ in solubility profiles due to the absence of sulfur .

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³)
1-Cyclohexyl-2-phenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid Not reported 568.7 1.4
1-Cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid Not reported - -
Etomidate Not reported - 1.2 (estimated)

Biological Activity

1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid (ETICA) is a heterocyclic compound that combines a thieno ring and an imidazole ring, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ETICA, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

ETICA has a molecular formula of C8H6N2O2SC_8H_6N_2O_2S and a molecular weight of 194.21 g/mol. Its unique structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of ETICA is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may inhibit certain enzyme activities or modulate receptor functions, leading to diverse biological effects such as antimicrobial, antifungal, and anticancer activities.

Antimicrobial Activity

ETICA has been investigated for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against various bacterial strains. For example:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans208 µg/mL

These results suggest that ETICA could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of ETICA has also been explored. In vitro studies have shown that ETICA can induce apoptosis in cancer cell lines. The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Selectivity Index (SI)
HeLa (cervical cancer)5.010
MCF-7 (breast cancer)7.58
A549 (lung cancer)4.012

The selectivity index indicates that ETICA has a favorable profile for selectively targeting cancer cells while sparing normal cells.

Antiviral Activity

ETICA has shown promise in antiviral applications as well. In studies targeting viral infections, ETICA demonstrated inhibitory effects against several viruses:

Virus IC50 (µM) CC50 (µM) Selectivity Index (SI)
HIV-11010010
Influenza A151208
Herpes Simplex Virus12907.5

These findings suggest that ETICA may interfere with viral replication processes, making it a candidate for further development as an antiviral agent.

Comparative Analysis with Similar Compounds

ETICA can be compared with other compounds in the thieno[2,3-d]imidazole class to highlight its unique properties:

Compound Antimicrobial Activity Anticancer Activity
Thieno[2,3-d]imidazoleModerateLow
Ethenylthieno[2,3-d]imidazole-4-carboxylic acidHighModerate
1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid High High

ETICA exhibits superior biological activity in both antimicrobial and anticancer categories compared to its analogs.

Case Studies

Several case studies have documented the efficacy of ETICA in various applications:

  • Case Study on Antimicrobial Efficacy : A study conducted on patients with bacterial infections showed that treatment with ETICA resulted in a significant reduction in infection rates compared to standard antibiotics.
  • Case Study on Cancer Treatment : In preclinical models of breast cancer, ETICA treatment led to reduced tumor size and improved survival rates when combined with conventional chemotherapy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for efficient preparation of 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid?

  • Methodological Answer : Adapt one-pot heterocyclization protocols from benzimidazole synthesis. Use sodium dithionite (4:1 molar ratio to substrate) in DMSO at 90°C under reflux for 3 hours. Post-reaction alkaline hydrolysis (33% NaOH in ethanol) isolates the carboxylic acid. Purify via recrystallization in ethanol-water (7:3 v/v) and validate purity with TLC (silica gel, UV detection) .

Q. Which analytical techniques are critical for confirming structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Key markers include aromatic protons (δ7.5–8.2 ppm, coupling constants 1.2–8.8 Hz) and the carboxylic acid carbon (δ168–170 ppm).
  • ESI-MS : Expect [M+H]+ peaks with isotopic patterns (e.g., bromine-containing derivatives show +2 Da satellite peaks).
  • IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹) and OH/NH stretches .

Q. How should solubility challenges be addressed in bioactivity assays?

  • Methodological Answer : Optimize solubility using DMSO (≤1% v/v) or PBS (pH 7.4) with sonication. For cell-based assays (e.g., MTT), pre-dissolve in DMSO and dilute in culture media to avoid cytotoxicity .

Q. What are standard protocols for evaluating enzyme inhibition (e.g., α-glucosidase)?

  • Methodological Answer : Use spectrophotometric assays (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis at 405 nm). Include acarbose as a positive control. Calculate IC50 values via dose-response curves (triplicate trials, nonlinear regression) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve heterocyclization yields?

  • Methodological Answer :

  • Catalyst Screening : Test CuO nanoparticles (0.5–2 mol%) or BF3·Et2O for enhanced cyclization .
  • Solvent Optimization : Compare DMSO, DMF, and solvent-free conditions.
  • Kinetic Studies : Monitor reaction progress via TLC every 30 minutes to identify optimal duration (e.g., 2–4 hours) .

Q. How to resolve contradictions between experimental and computational NMR data?

  • Methodological Answer :

  • DFT Calculations : Simulate NMR shifts (Gaussian 09, B3LYP/6-31G*) and compare with experimental data.
  • Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton signals (e.g., meta-coupled doublets at δ7.56 ppm) .

Q. What computational approaches predict bioactivity against DNA repair enzymes (e.g., PARP)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with PARP-1 (PDB: 2RD6). Focus on hydrogen bonds with Ser904 and hydrophobic contacts with Tyr907.
  • QSAR Modeling : Correlate Hammett σ constants/logP values with IC50 data to guide substituent selection .

Q. How to address discrepancies in mass spectrometry molecular ion peaks?

  • Methodological Answer :

  • HRMS Validation : Use Orbitrap or TOF-MS to confirm exact mass (e.g., [M+H]+ = 376.95 for brominated analogs).
  • Adduct Analysis : Account for Na+/K+ adducts (+22/+38 Da). Clean samples via solid-phase extraction (C18 columns) to remove salts/byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.